molecular formula C20H16N2O4 B15076964 N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-47-0

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B15076964
CAS No.: 853351-47-0
M. Wt: 348.4 g/mol
InChI Key: MMNZVIWGFKSXML-ZRDIBKRKSA-N
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Description

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic, furan-based acrylamide derivative intended for research purposes. Compounds with this core structure are of significant interest in medicinal chemistry, particularly in the development of new anticancer and antiviral agents. The molecular framework, featuring a nitro-phenylfuran group linked to an N-benzylacrylamide, is characteristic of small molecules designed to interact with specific biological targets . Research on structurally related compounds has demonstrated potent cytotoxic properties against a range of human cancer cell lines, suggesting potential application in oncology research . Furthermore, the acrylamide moiety is a key functional group studied in neuroscience and toxicology. Acrylamides are known to produce neurotoxic effects, which are mediated through mechanisms such as the induction of oxidative stress, promotion of nerve cell apoptosis (programmed cell death), and the triggering of inflammatory responses in neural tissue . This makes such compounds valuable tools for modeling and studying neurodegenerative processes. The presence of the nitro group also enhances the compound's potential as a precursor for further chemical derivatization, allowing researchers to explore structure-activity relationships. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

853351-47-0

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+

InChI Key

MMNZVIWGFKSXML-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions:

Reagent SystemConditionsProductYieldSource
H₂/Pd-C (1 atm)Ethanol, 25°C, 6 hr3-Aminophenyl derivative82%
Zn/HCl (aqueous)Reflux, 3 hr3-Aminophenyl derivative68%
NaBH₄/CuCl₂THF, 0°C → RT, 12 hrPartial reduction to hydroxylamine45%

The nitro-to-amine conversion modifies electronic properties, enhancing potential bioactivity while enabling further derivatization (e.g., diazotization or amide formation).

Michael Addition at Acrylamide

The α,β-unsaturated carbonyl system participates in nucleophilic additions:

NucleophileConditionsAdduct TypeSelectivitySource
MethylamineDCM, RT, 24 hrβ-Amino acrylamide1,4-addition
BenzylthiolEt₃N (cat.), MeCN, 40°C, 8 hrThioether conjugate1,4-addition
GlutathionePBS buffer (pH 7.4), 37°C, 48 hrBioconjugate1,4-addition

Steric hindrance from the benzyl and furan groups directs regioselectivity toward the β-position.

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions:

DienophileConditionsProductEndo/ExoSource
Maleic anhydrideToluene, 110°C, 12 hrBicyclic oxabicyclo[2.2.1] adductEndo
N-PhenylmaleimideDMF, 80°C, 6 hrNorbornene-type derivativeExo

Reaction kinetics show faster rates compared to simple furans due to electron-withdrawing effects from the nitro group.

Morita-Baylis-Hillman (MBH) Reaction

The acrylamide participates in MBH reactions with aldehydes under organocatalytic conditions:

AldhydeCatalystSolvent SystemTimeMBH Adduct YieldSide ProductsSource
4-Nitrobenzaldehyde3-HQD2-MeTHF:H₂O (1:1)3 days60%Alcohol (11%), Acid (10%)
BenzaldehydeDABCOEtOAc5 days34%Alcohol (15%), Acid (14%)
CinnamaldehydeDBUTHF2 days<5%Polymerization

Optimal results occur with 3-hydroxyquinuclidine (3-HQD) in biphasic solvent systems, minimizing side reactions .

Oxidative Degradation

The acrylamide backbone undergoes oxidation under strong conditions:

Oxidizing AgentConditionsPrimary ProductsSource
KMnO₄ (acidic)H₂SO₄, 70°C, 4 hr3-Nitrobenzoic acid + Furan fragments
Ozone (O₃)CH₂Cl₂, -78°C, 1 hrOzonides → Carboxylic acids

Photochemical Reactions

UV irradiation induces structural changes:

  • Norrish Type II cleavage : Elimination of benzylamide group under 254 nm light

  • Nitro → Nitroso rearrangement : Observed at 365 nm in acetone

Key Mechanistic Insights:

  • The nitro group enhances electrophilicity at the furan C-5 position, facilitating nucleophilic aromatic substitutions (unreacted under standard SNAr conditions but active in metal-catalyzed cross-couplings).

  • Conformational rigidity from the benzyl and furan groups restricts rotational freedom, influencing stereochemical outcomes in cycloadditions.

  • The acrylamide’s π-system shows reduced reactivity compared to simple acrylates due to electron donation from the benzylamide group .

This reactivity profile positions the compound as a versatile intermediate for synthesizing polycyclic architectures and bioactive molecules.

Scientific Research Applications

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a chemical compound with the molecular formula C20H16N2O4C_{20}H_{16}N_{2}O_{4} . It features a benzyl group, a nitrophenylfuran moiety, and an acrylamide group .

Structural Information

  • Molecular Formula: C20H16N2O4C_{20}H_{16}N_{2}O_{4}
  • SMILES: C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)N+[O-]
  • InChI: InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+
  • InChIKey: MMNZVIWGFKSXML-ZRDIBKRKSA-N
  • Compound Name: (E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+349.11828182.1
$$M+Na]+371.10022195.6
$$M+NH4]+366.14482188.8
$$M+K]+387.07416192.6
$$M-H]-347.10372190.2
$$M+Na-2H]-369.08567190.3
$$M]+348.11045186.1
$$M]-348.11155186.1

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the presence of acrylamide and nitrophenylfuran groups suggests potential uses in several areas:

Pharmaceutical Chemistry

  • Anticancer Agents: Thiadiazole derivatives with nitrophenyl and benzyl groups have demonstrated anticancer activity . The presence of a nitro group in a similar compound significantly contributes to its activity against Abl protein kinase . Acrylamide derivatives have shown anticancer activity against breast, cervical, melanoma, and ovarian cancer cell lines .
  • Positive Allosteric Modulators: Furan-containing acrylamides have been identified as positive allosteric modulators of α7 nicotinic receptors, showing anxiolytic-like activity .

Chemical Reactivity

  • Michael Acceptors: Acrylamides are Michael acceptors and can undergo reactions with thiol groups, which can be utilized in designing inhibitors . Acrylamide groups have been used to form hetero-Michael adducts with cysteine residues in ATP-binding sites, leading to effective inhibition .

Other N-benzyl acrylamide derivatives

  • N-Benzyl-isopropyl acrylamide: N-benzyl-isopropyl acrylamide and related products are available for scientific research .
  • N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide: N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is another related compound .

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan ring and benzyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Nitrophenyl-Furan Motifs

Compound Name Key Structural Differences Physicochemical Properties Biological Activity Reference
This compound Reference compound: benzyl group, acrylamide linker, 3-nitrophenyl-furan Not explicitly reported; inferred moderate lipophilicity due to nitro and benzyl groups Not directly reported; analogs suggest antifungal/anticancer potential
3-Benzyl-2-{(E)-2-[5-(3-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7d) Benzothiazolium core, vinyl linker, ionic bromide counterion M.p. 245–247°C; ionic character enhances crystallinity Not reported; benzothiazolium derivatives often exhibit antimicrobial activity
(E)-N-Benzyl-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)acrylamide Cyano group at acrylamide β-position; 3,4-dichlorophenyl substituent on furan Higher lipophilicity (Cl substituents); exact mass 397.26 g/mol Potential protease inhibition (similar Dengue/Zika NS2B/NS3 targets inferred)
N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide Chloro-methylphenyl substituent on acrylamide nitrogen vs. benzyl Similar nitro-furan core; altered solubility due to polar chloro group Safety precautions noted (P210: avoid heat/ignition sources)

Functional Analogues with Modified Furan Cores

Compound Name Key Structural Differences Physicochemical Properties Biological Activity Reference
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-acrylamide (13) Benzofuran core with methyl group; phenolic hydroxyl and allyl substituents M.p. 64–66°C; lower polarity due to allyl and methyl groups Not reported; hydroxyl group may enhance hydrogen bonding in biological targets
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Thiazole-hydrazone scaffold; 4-chloro-2-nitrophenyl substituent on furan M.p. not reported; fluorophenyl enhances metabolic stability Anticandidal activity (MIC = 250 µg/mL vs. Candida utilis)

Key Trends and Insights

  • Substituent Effects on Bioactivity: Nitrophenyl groups (e.g., 3-nitrophenyl in the target compound) are associated with antifungal and anticancer activities, as seen in thiazolyl hydrazone derivatives (MIC = 250 µg/mL) .
  • Physicochemical Properties: Ionic derivatives (e.g., benzothiazolium bromide in ) exhibit higher melting points (245–247°C) due to crystallinity, while nonpolar substituents (allyl, methyl) reduce melting points (64–66°C) .
  • Synthetic Accessibility : Acrylamide derivatives are typically synthesized via acryloyl chloride coupling (e.g., , –86% yields), whereas benzothiazolium salts require quaternization reactions (e.g., 86% yield for 7d) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling acrylamide derivatives with substituted furan intermediates. For example, similar compounds (e.g., N-(benzoylphenyl)-5-(3-hydroxyphenyl)furan-2-carboxamide ) are synthesized via multistep reactions involving ester hydrolysis (NaOH 10%, reflux), acid chloride formation (ClCOCl in DCM), and amide coupling (DMAP in DMF at 60°C) . Key factors include:

  • Temperature control : Higher temperatures (e.g., reflux) improve reaction rates but may degrade nitro groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amide formation.
  • Catalysts : DMAP accelerates coupling by activating carbonyl groups.
    Yields for analogous reactions range from 60–80% .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents via characteristic shifts:
  • Benzyl protons: δ 4.3–4.5 ppm (singlet, –CH2–).
  • Furan protons: δ 6.5–7.2 ppm (doublets, furan ring).
  • Nitrophenyl group: δ 7.8–8.2 ppm (meta-substituted aromatic protons) .
  • IR : Confirm acrylamide C=O stretch (~1650 cm<sup>−1</sup>) and nitro group (–NO2, ~1520/1340 cm<sup>−1</sup>) .
  • Mass Spectrometry : Exact mass (calculated via ESI-MS) should match the molecular formula (e.g., C21H15N3O4; exact mass 373.36 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for acrylamide derivatives like this compound?

  • Methodological Answer : Discrepancies in IC50 or receptor binding data may arise from:

  • Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell line specificity. Standardize protocols using reference compounds (e.g., etomidate for GABAA receptor studies) .
  • Stereochemical purity : Use chiral HPLC to isolate enantiomers, as seen in studies of (E)-3-(furan-2-yl)-N-(indolin-1-yl)acrylamide , where stereochemistry significantly altered potency .
  • Metabolic stability : Perform microsomal stability assays to assess if metabolites interfere with activity .

Q. How can crystallography (e.g., SHELX programs) determine the 3D structure of this compound, and what challenges arise due to nitro group geometry?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) on single crystals grown via slow evaporation (solvent: DCM/hexane).
  • Refinement : SHELXL refines anisotropic displacement parameters for nitro groups, which exhibit planar geometry but may cause disorder.
  • Challenges : Nitro groups can induce twinning or poor diffraction; mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodological Answer :

  • Core modifications : Replace the benzyl group with 3-(trifluoromethyl)phenyl to enhance hydrophobicity and target binding (see AGK2 , a SIRT2 inhibitor with similar acrylamide motifs) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl) at the furan 5-position to improve metabolic stability, as demonstrated in (E)-3-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide .
  • Bioisosteric replacement : Replace the nitro group with a cyano (–CN) group to reduce toxicity while maintaining π-π stacking interactions .

Q. What computational methods predict the binding affinity of this compound to proteases like NS2B/NS3?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with NS2B/NS3 crystal structure (PDB: 5ZQK) to simulate binding. Focus on interactions between the acrylamide carbonyl and catalytic triad residues (His51, Asp75, Ser135) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the nitro group’s orientation in the binding pocket.
  • Free Energy Calculations : Apply MM/GBSA to quantify contributions of hydrophobic (benzyl) and polar (nitro) groups .

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